2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one
Description
2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is an indenone derivative characterized by a unique substituent combining methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups on the methylidene moiety. These analogs are synthesized primarily via Claisen-Schmidt condensation and exhibit diverse physicochemical and biological profiles depending on substituent electronic and steric effects .
Properties
IUPAC Name |
2-[methoxy(methylsulfanyl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWCZZFYAWJGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C1CC2=CC=CC=C2C1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721670 | |
| Record name | 2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147726-43-0 | |
| Record name | 2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one, also known by its CAS number 147726-43-0, is a compound of significant interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H12O2S
- Molecular Weight : 220.29 g/mol
- Density : 1.242 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its therapeutic potential in metabolic disorders, anti-inflammatory effects, and other pharmacological properties.
- Anti-inflammatory Activity : Research indicates that the compound may inhibit inflammatory pathways, potentially through modulation of cytokine release.
- Metabolic Regulation : It has been suggested that this compound can influence lipid metabolism and glucose homeostasis, making it a candidate for treating metabolic syndrome.
Study 1: Anti-inflammatory Effects
A study conducted by Riwanti et al. (2023) evaluated the anti-inflammatory properties of various compounds derived from natural sources, including the target compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Study 2: Metabolic Effects
In a separate investigation into metabolic syndrome treatments, the compound was tested in a high-fat diet mouse model. Results showed that administration led to a reduction in body weight and improved lipid profiles compared to control groups. The study highlighted its role in activating pathways related to fat metabolism .
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound demonstrates promise in both anti-inflammatory and metabolic contexts. Its ability to modulate key biochemical pathways positions it as a candidate for further research and development into therapeutic applications.
Scientific Research Applications
Synthetic Applications
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds due to its unique structural features. The presence of methoxy and methylthio groups enhances its reactivity, making it suitable for further chemical transformations.
Reagents in Medicinal Chemistry
As a precursor in medicinal chemistry, this compound is utilized to develop new pharmaceutical agents. Its structural complexity allows for modifications that can lead to compounds with potential therapeutic effects.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of 2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Properties
Some studies have explored the anti-inflammatory effects of this compound and its derivatives. The ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition against Staphylococcus aureus and E. coli. |
| Study 2 | Anti-inflammatory Effects | Compound demonstrated a reduction in pro-inflammatory cytokines in vitro. |
| Study 3 | Organic Synthesis | Successfully used as an intermediate for synthesizing novel indene derivatives with enhanced biological activity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Indenone derivatives share a planar indan-1-one core but differ in substituent groups, which significantly influence molecular geometry and reactivity:
- 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (C₁₇H₁₄O₂): The 4-methoxy group enhances electron density, stabilizing the conjugated system. X-ray studies confirm near-planarity (r.m.s. deviation = 0.007 Å) with a minor twist (8.15°) in the benzene ring .
- 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (C₁₇H₁₂O₃): The benzodioxole substituent introduces additional oxygen atoms, increasing polarity. Crystal packing reveals supramolecular layers stabilized by C–H⋯O interactions and π–π stacking (centroid distance = 3.4977 Å) .
- 2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (C₁₆H₁₂O₂): The hydroxyl group enables hydrogen bonding, critical for interactions in enzyme inhibition .
- (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (C₁₈H₁₃NO): The indole substituent contributes to π-π stacking and antimicrobial activity .
Target Compound: The methoxy and methylsulfanyl groups in 2-[Methoxy(methylsulfanyl)methylidene]-...
Comparative Data Table
*Calculated molecular weight for illustration.
Q & A
Q. What are the established synthetic routes for 2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2,3-dihydro-1H-inden-1-one and methoxy(methylsulfanyl)methane derivatives. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (60–80°C), and catalyst (e.g., NaOH or KOH). Yield optimization requires monitoring reaction time via TLC and purification via recrystallization or column chromatography. Evidence from analogous indenone syntheses highlights the importance of stoichiometric ratios (1:1.2 ketone:aldehyde) and inert atmospheres to prevent oxidation of sulfur-containing groups .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR: Verify the presence of the methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.1 ppm) groups, along with the conjugated methylidene proton (δ ~7.5–8.5 ppm) .
- FT-IR: Identify carbonyl stretching (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
- X-ray crystallography: Resolve the double-bond configuration (E/Z) and confirm molecular packing, as demonstrated in related dihydroindenone structures .
Q. What preliminary bioactivity assays are recommended to evaluate its pharmacological potential?
- Methodological Answer: Screen for:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition: Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO2 hydration assays, given structural similarities to sulfonamide inhibitors .
- Antimicrobial activity: Employ disc diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity to guide synthetic modifications?
- Methodological Answer:
- DFT Calculations: Use B3LYP/6-311++G(d,p) to optimize geometry, calculate HOMO-LUMO gaps (predicting charge transfer), and map molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites .
- Global Reactivity Descriptors: Compute chemical hardness (η = (ELUMO – EHOMO)/2) and electrophilicity index (ω = μ²/2η) to compare reactivity with analogs. For example, electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?
- Methodological Answer:
- Dose-Response Validation: Re-test conflicting results with gradient concentrations (e.g., 1–100 μM) to rule out false positives/negatives.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., with hCA II) to assess stability and binding free energies (ΔG), addressing discrepancies between predicted and observed inhibition .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may alter activity in vitro .
Q. How can regioselectivity challenges in functionalizing the indenone core be addressed?
- Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., methoxy at C5) to steer electrophilic attacks to desired positions, followed by deprotection .
- Transition Metal Catalysis: Employ Rh(I) complexes (e.g., [RhCl(CO)₂]₂) for cyclocarbonylation reactions, which tolerate electron-donating/withdrawing groups and improve regioselectivity in dihydroindenone derivatives .
Q. What advanced spectroscopic techniques validate non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
- Methodological Answer:
- SC-XRD: Resolve intermolecular interactions (e.g., C–H···O, π-π stacking) in single crystals. For example, the methoxy group often participates in hydrogen bonds with solvent molecules .
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., % van der Waals vs. hydrogen bonding) using CrystalExplorer software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
